molecular formula C20H24ClN3O4S B2469518 N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide CAS No. 897612-93-0

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide

Cat. No.: B2469518
CAS No.: 897612-93-0
M. Wt: 437.94
InChI Key: MSMPNZDDNUUJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-28-19-8-3-2-7-18(19)20(25)22-9-14-29(26,27)24-12-10-23(11-13-24)17-6-4-5-16(21)15-17/h2-8,15H,9-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMPNZDDNUUJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives, such as:

  • Trimetazidine
  • Ranolazine
  • Befuraline
  • Aripiprazole
  • Quetiapine
  • Indinavir
  • Sitagliptin
  • Vestipitant

Uniqueness

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide is unique due to its specific chemical structure, which imparts distinct biological and chemical properties

Biological Activity

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H28ClN3O3S
  • Molecular Weight : 450.0 g/mol
  • CAS Number : 897613-23-9

The structure features a piperazine ring, a sulfonyl group, and a methoxybenzamide moiety, which contribute to its biological activity.

Research indicates that compounds with similar structural features often interact with various biological targets, including neurotransmitter receptors and enzymes. Specifically, derivatives of piperazine have been shown to:

  • Inhibit Acetylcholinesterase : This enzyme is crucial in the breakdown of acetylcholine in the synaptic cleft. Inhibition can lead to increased levels of acetylcholine, which may enhance cognitive functions and potentially serve as a therapeutic approach for Alzheimer's disease .
  • Modulate Dopaminergic Activity : The presence of a chlorophenyl group suggests potential interactions with dopamine receptors, which are implicated in mood regulation and psychotic disorders.

Pharmacological Studies

  • Cognitive Enhancement : Studies have demonstrated that piperazine derivatives can enhance cognitive functions by increasing acetylcholine levels. For instance, virtual screening has shown that certain piperazine compounds effectively bind to both the peripheral anionic site and catalytic sites of acetylcholinesterase .
  • Antidepressant Effects : Some research indicates that piperazine derivatives exhibit antidepressant-like effects in animal models, suggesting their potential use in treating depression .
  • Antitumor Activity : Preliminary studies have shown that compounds with similar structures can inhibit tumor cell proliferation, indicating potential anticancer properties. This is likely due to their ability to induce apoptosis in cancer cells .

1. In Vitro Studies on Acetylcholinesterase Inhibition

A study conducted by Varadaraju et al. (2013) evaluated various piperazine derivatives for their ability to inhibit human acetylcholinesterase. The results indicated that specific modifications to the piperazine structure significantly enhanced binding affinity and inhibitory potency .

2. Antidepressant Activity Evaluation

In another study, the antidepressant effects of piperazine derivatives were assessed using forced swim tests in rodents. The results showed significant reductions in immobility time, suggesting enhanced mood and reduced depressive behaviors .

Data Summary Table

Biological Activity Mechanism Reference
Acetylcholinesterase InhibitionIncreased acetylcholine levels
Antidepressant EffectsModulation of neurotransmitter systems
Antitumor ActivityInduction of apoptosis in cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.